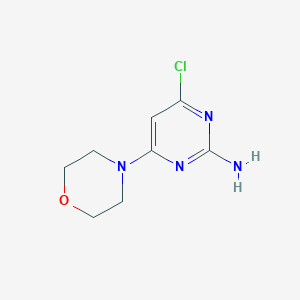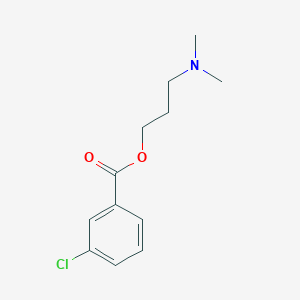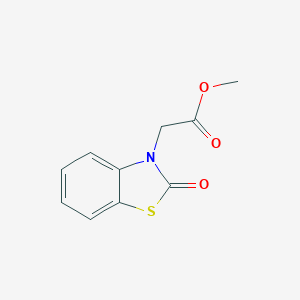
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester, also known as Methyl 2-(benzo[d]thiazol-2-yl)acetate, is a chemical compound with the molecular formula C11H9NO3S. It belongs to the class of benzothiazole derivatives and is widely used in scientific research for various applications.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been extensively used in scientific research for various applications. It has been reported to possess antitumor, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease. Moreover, it has been used as a fluorescent probe for the detection of thiols and as a ligand for the synthesis of metal complexes.
Wirkmechanismus
The mechanism of action of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester is not fully understood. However, it has been suggested that its biological activities are related to its ability to interact with specific targets in cells. For example, its antitumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antiviral activity may be due to its ability to inhibit viral replication. Its anti-inflammatory activity may be due to its ability to modulate the immune response.
Biochemische Und Physiologische Effekte
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis B virus and human immunodeficiency virus. Moreover, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Moreover, it is relatively easy to synthesize and purify, and its purity can be improved by recrystallization. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal. Moreover, its mechanism of action is not fully understood, which may limit its applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for the research on (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester. One of the areas of interest is its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and Alzheimer's disease. Moreover, its fluorescent properties make it a promising tool for imaging and sensing applications. Additionally, its metal-binding properties make it a potential candidate for the synthesis of metal-organic frameworks and other materials. Furthermore, its ability to modulate the immune response may have implications for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester involves the reaction between 2-aminobenzenethiol and methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and purification. The yield of the product is typically around 70-80%, and the purity can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
61516-70-9 |
|---|---|
Produktname |
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester |
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
methyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO3S/c1-14-9(12)6-11-7-4-2-3-5-8(7)15-10(11)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
IQZZVOQKLNCGTK-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=O |
Kanonische SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



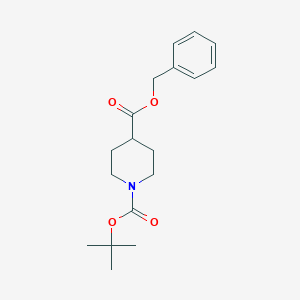

![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
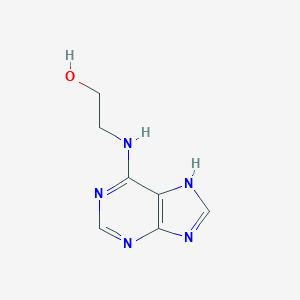
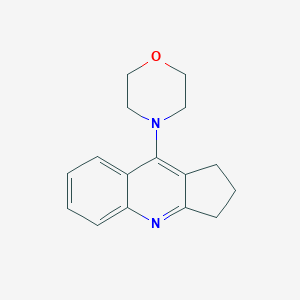
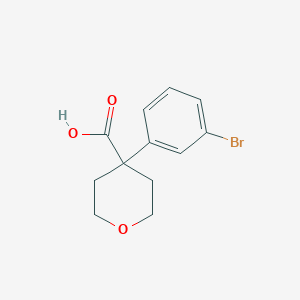
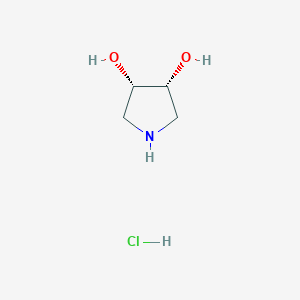
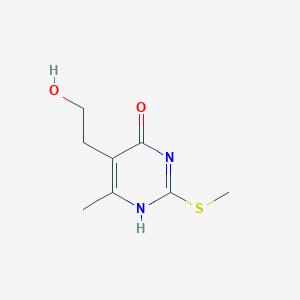
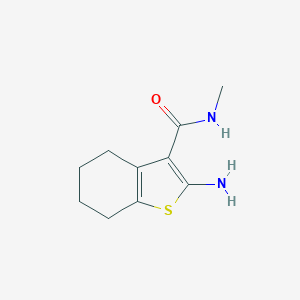
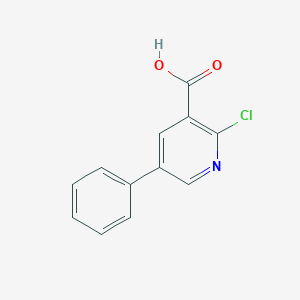
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
